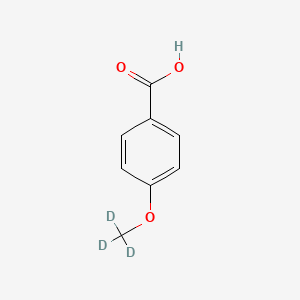

4-Methoxy-d3-benzoic acid

描述

Significance of Isotopic Labeling in Advanced Chemical Investigations

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes to track the molecule's journey through a chemical reaction or a biological system. clearsynth.com This method provides a window into complex processes at the molecular level without significantly altering the chemical nature of the substance. scielo.org.mx The introduction of a "heavy" isotope like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows researchers to distinguish the labeled molecule from its non-labeled counterparts using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.combenchchem.comnih.gov

The discovery of deuterium by Harold Urey in 1931, for which he received the Nobel Prize in Chemistry in 1934, marked a pivotal moment in science. princeton.eduwikipedia.org By the mid-1930s, the availability of deuterated compounds spurred a surge in research into isotopically labeled molecules. princeton.edu Initially, deuterium labeling was instrumental in elucidating reaction mechanisms. wikipedia.org The difference in mass between hydrogen and deuterium leads to a difference in the vibrational frequencies of their respective chemical bonds, which can affect the rate of a chemical reaction. libretexts.org This phenomenon, known as the kinetic isotope effect (KIE), became a crucial tool for determining whether a specific carbon-hydrogen bond is broken in the rate-determining step of a reaction. princeton.eduresearchgate.net The first report of a kinetic isotope effect in drug metabolism appeared in 1961, demonstrating that deuterium substitution could slow down metabolic processes. nih.govnih.gov Over the decades, the application of deuteration has expanded significantly, becoming a cornerstone in fields ranging from physical organic chemistry to pharmaceutical development. scielo.org.mxwikipedia.org

The substitution of hydrogen with deuterium, while not changing the fundamental chemical structure, can significantly modulate a molecule's properties due to the primary kinetic isotope effect. acs.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. mdpi.com This increased bond strength means that more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-limiting step. libretexts.orgacs.org

This property is particularly valuable in pharmaceutical research. Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds. nih.govtandfonline.com By selectively replacing these hydrogens with deuterium, the metabolic rate of a drug can be slowed down. wikipedia.orgnih.gov This can lead to improved pharmacokinetic profiles, such as a longer half-life and increased plasma exposure of the active drug. acs.org Furthermore, deuterated compounds are invaluable as internal standards in quantitative analysis, particularly in mass spectrometry-based methods. clearsynth.comresolvemass.ca Because they are chemically identical to the analyte but have a different mass, they can be used to accurately correct for sample loss during preparation and for variations in instrument response. clearsynth.com

Overview of 4-Methoxy-d3-benzoic Acid within the Deuterated Compound Landscape

This compound is a deuterated form of p-anisic acid, a naturally occurring aromatic carboxylic acid. medchemexpress.comnih.gov It serves as a prime example of a strategically labeled compound used in specialized research applications.

The defining feature of this compound is the replacement of the three hydrogen atoms of the methoxy (B1213986) group (-OCH₃) with three deuterium atoms, creating a trideuteromethoxy group (-OCD₃). medchemexpress.comresearchgate.net This specific placement of the isotopic label is crucial for its primary research applications. The deuteration is confined to the methoxy group, leaving the aromatic ring and the carboxylic acid functional group unchanged. cymitquimica.com

Table 1: Chemical and Physical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 4-Methoxybenzoic acid (p-Anisic acid) |

| Chemical Formula | C₈H₅D₃O₃ | C₈H₈O₃ |

| Molecular Weight | 155.17 g/mol (approx.) benchchem.com | 152.15 g/mol nih.gov |

| CAS Number | 27914-54-1 cymitquimica.com | 100-09-4 nih.gov |

| Appearance | White crystalline solid | Solid, Beige powder nih.gov |

| Solubility | Soluble in organic solvents, limited solubility in water cymitquimica.com | Soluble in boiling water and organic solvents nih.gov |

The primary research utility of this compound lies in its application as an internal standard for quantitative mass spectrometry. researchgate.netresearchgate.net Specifically, it has been instrumental in the development of methods for the accurate determination of methoxyl groups in complex biopolymers like lignin (B12514952). researchgate.netresearchgate.net

In a technique known as headspace-isotope dilution gas chromatography-mass spectrometry (HS-ID GC-MS), a known amount of this compound is added to a lignin sample. researchgate.net The sample then undergoes hydroiodic acid cleavage, which converts the methoxy groups (both -OCH₃ from the lignin and -OCD₃ from the standard) into volatile iodomethane (B122720) (CH₃I) and iodo-d3-methane (CD₃I), respectively. researchgate.net By analyzing the ratio of these two isotopologues in the headspace of the reaction vessel, researchers can precisely quantify the original methoxy content of the lignin sample. researchgate.netresearchgate.net The deuterated standard perfectly mimics the chemical behavior of the analyte during the derivatization process, ensuring high accuracy and reliability. researchgate.net

Beyond its role in lignin analysis, the deuteration of the methoxy group in compounds like this compound serves as a model for studying the kinetic isotope effect on O-demethylation reactions. tandfonline.comnih.gov These reactions are common metabolic pathways for many methoxy-containing drugs, and understanding how deuteration affects their rate is crucial for the design of new therapeutic agents with improved metabolic stability. acs.orgnih.gov

Table 2: Key Research Applications of this compound

| Application Area | Specific Use | Research Finding/Significance |

| Analytical Chemistry | Internal Standard in HS-ID GC-MS | Enables accurate quantification of methoxyl groups in lignin by correcting for variations in sample preparation and analysis. researchgate.netresearchgate.net |

| Biopolymer Chemistry | Lignin Characterization | Provides a reliable method to determine the methoxy content, a key structural parameter of lignin from various sources. researchgate.net |

| Medicinal Chemistry | Mechanistic Studies | Serves as a model compound to investigate the kinetic isotope effect on the metabolic O-demethylation of methoxybenzene-containing molecules. acs.orgtandfonline.comnih.gov |

| Organic Synthesis | Labeled Building Block | Used in the synthesis of more complex isotopically labeled molecules for tracer studies in pharmacokinetics and metabolism. benchchem.comclearsynth.com |

Structure

3D Structure

属性

IUPAC Name |

4-(trideuteriomethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYHEAKUIGZSGI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methoxy D3 Benzoic Acid and Its Derivatives

Strategies for Deuterium (B1214612) Incorporation at the Methoxy (B1213986) Position

The most direct and widely employed strategy for introducing a deuterated methyl group onto the phenolic oxygen of a 4-hydroxybenzoic acid precursor is through O-methylation using a deuterated methylating agent. This approach ensures that the deuterium label is located exclusively at the methoxy position.

A robust and well-documented method for the synthesis of 4-(methoxy-d3)-benzoic acid involves a two-step process starting from a protected 4-hydroxybenzoic acid, typically an ester derivative like ethyl 4-hydroxybenzoate (B8730719). researchgate.netresearchgate.net

The first step is a Williamson ether synthesis, where the phenoxide ion of ethyl 4-hydroxybenzoate, generated in situ by a base, acts as a nucleophile, attacking the electrophilic deuterated methyl iodide (CD3I). A common base used for this transformation is potassium carbonate (K2CO3) in a polar aprotic solvent like acetone. The reaction is typically carried out at room temperature over an extended period to ensure complete conversion. researchgate.netrsc.orgresearchgate.net

Following the successful O-methylation, the ethyl ester protecting group is removed through saponification. This is achieved by refluxing the intermediate, ethyl 4-(methoxy-d3)-benzoate, with a strong base such as sodium hydroxide (B78521) (NaOH) in a mixture of methanol (B129727) and water. The final step involves acidification with an acid like hydrochloric acid (HCl) to protonate the carboxylate salt, yielding the desired 4-(methoxy-d3)-benzoic acid. researchgate.netrsc.orgresearchgate.net This synthetic route is highly efficient for producing the target compound with high isotopic purity at the methoxy position.

To maximize the efficiency of the synthesis and ensure the highest possible deuterium incorporation, careful optimization of the reaction conditions for the O-methylation step is essential. Key factors include the choice of solvent, the nature of the base, and the use of catalysts.

The choice of solvent and catalyst system significantly influences the rate and yield of O-methylation reactions of phenols. scispace.comresearchgate.net Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving a more reactive, "naked" phenoxide anion for nucleophilic attack.

| Component | Type | Example(s) | Role/Effect in O-Methylation |

| Solvent | Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Solvates the base's cation, enhancing the nucleophilicity of the phenoxide. DMF can increase reaction rates compared to acetone. scispace.comidosi.org |

| Base | Carbonate | Potassium Carbonate (K2CO3), Cesium Carbonate (Cs2CO3) | Deprotonates the phenolic hydroxyl group. Cs2CO3 is often more effective due to its higher solubility and the increased reactivity of the cesium phenoxide. scispace.com |

| Catalyst | Phase Transfer Catalyst (PTC) | Tetrabutylammonium (B224687) bromide, Crown Ethers | Facilitates the transfer of the phenoxide anion from a solid or aqueous phase to the organic phase where the alkylating agent resides, increasing reaction rates under solid/liquid conditions. sci-hub.se |

Research shows that for phenolic methylations, cesium carbonate can improve reaction rates due to its higher solubility in some organic solvents compared to potassium carbonate. scispace.com Furthermore, the use of phase transfer catalysts (PTCs) like tetrabutylammonium bromide can be highly effective, particularly in solid-liquid systems, by promoting the formation of the reactive phenoxide ion in the organic phase. sci-hub.se

While 4-hydroxybenzoic acid presents only one site for methylation, the principles of regioselectivity are critical when synthesizing derivatives from precursors with multiple hydroxyl groups. In such cases, the reaction must be controlled to ensure methylation occurs at the desired position. For instance, in the O-methylation of 2,4-dihydroxybenzophenone (B1670367) with dimethyl carbonate, the use of a potassium carbonate base and a phase transfer catalyst leads to the exclusive mono-methylation of the hydroxyl group at the 4-position. sci-hub.se This selectivity is attributed to the higher acidity of the 4-OH proton compared to the 2-OH proton, which is involved in intramolecular hydrogen bonding with the adjacent carbonyl group. Similarly, selective methylation of 3,4-dihydroxybenzaldehyde (B13553) with CD3I can be controlled to favor methylation at a specific hydroxyl group. helsinki.fi These examples highlight how electronic and steric effects, along with optimized reaction conditions, can be harnessed to achieve high regioselectivity in the synthesis of complex deuterated derivatives.

Optimization of Reaction Conditions for Isotopic Purity and Yield

Synthesis of Ring-Deuterated 4-Methoxy-benzoic Acid Variants

In addition to labeling the methoxy group, it is often necessary to synthesize variants of 4-methoxybenzoic acid that are deuterated on the aromatic ring. This is typically achieved through catalytic hydrogen-deuterium (H/D) exchange reactions.

Direct H/D exchange is a powerful, atom-efficient method for incorporating deuterium into aromatic C-H bonds without the need for pre-functionalized starting materials. nih.govrsc.org These reactions are typically catalyzed by transition metals, using a convenient and inexpensive deuterium source like heavy water (D2O).

Various catalytic systems have been developed that show high efficacy for the deuteration of arenes, including those with ether and carboxylic acid functional groups. acs.org

| Catalyst System | Deuterium Source | Key Features & Substrate Tolerance |

| Palladium(0)/N-Acylsulfonamide Ligand | D2O | Extraordinary functional group tolerance, including ethers, esters, amides, and carboxylic acids. acs.org H/D scrambling at the ortho positions of 4-methoxybenzoic acid has been observed. rsc.org |

| Silver(I) Triflate | D2O | Effective for electron-rich arenes and heteroarenes, including multi-substituted anisole (B1667542) derivatives, under neutral and mild conditions. nih.gov |

| Iron-NHC Complex | Benzene-d6 | Efficiently deuterates electron-rich arenes like anisole under mild conditions (50 °C). nih.govacs.org |

| Raney Cu-Al Alloy | NaOD in D2O | A powerful method involving the reductive dehalogenation of corresponding bromobenzoic acids to prepare specifically ring-deuteriated benzoic acids with high isotopic purity. rsc.org |

For example, palladium-catalyzed systems have demonstrated the ability to deuterate a wide range of arenes with high functional group tolerance using D2O. acs.org Studies have shown that under certain palladium-catalyzed conditions, 4-methoxybenzoic acid undergoes deuterium incorporation specifically at the ortho positions of the aromatic ring. rsc.org Silver-catalyzed methods are also effective for the deuteration of electron-rich aromatic compounds like anisole derivatives. nih.gov A distinct approach involves the reductive dehalogenation of halogenated precursors. For instance, treating a brominated 4-methoxybenzoic acid with a Raney copper-aluminum alloy in an alkaline D2O solution provides a direct route to the corresponding ring-deuteriated product. rsc.org

Multi-step Synthetic Routes for Complex Deuteration Patterns

The introduction of deuterium into specific molecular positions often requires multi-step synthetic sequences to ensure high isotopic purity and yield. For 4-Methoxy-d3-benzoic acid, where the deuterium labels are on the methoxy group, a common and effective strategy involves building the molecule from a non-deuterated precursor.

A well-documented route starts with a commercially available precursor, such as ethyl 4-hydroxybenzoate (ethyl paraben). rsc.org This method proceeds in two main steps:

Deuteromethylation: The phenolic hydroxyl group of ethyl 4-hydroxybenzoate is alkylated using deuterated iodomethane (B122720) (CD3I). This reaction is typically carried out under basic conditions, for example, using potassium carbonate (K2CO3) in a solvent like acetone. rsc.orgresearchgate.net The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the CD3I in a Williamson ether synthesis-type reaction to form ethyl 4-(methoxy-d3)-benzoate.

Hydrolysis: The resulting deuterated ester is then saponified by heating with a base, such as sodium hydroxide (NaOH), in a mixture of methanol and water. researchgate.net This step cleaves the ester linkage. Subsequent acidification with an acid like hydrochloric acid (HCl) protonates the carboxylate salt to yield the final product, this compound. researchgate.net

This multi-step approach is advantageous as it precisely installs the three deuterium atoms onto the methoxy group, avoiding unwanted H/D exchange on the aromatic ring.

| Step | Reactants | Reagents | Product | Purpose |

| 1 | Ethyl 4-hydroxybenzoate | CD3I, K2CO3, Acetone | Ethyl 4-(methoxy-d3)-benzoate | Introduction of the deuterated methoxy group. rsc.orgresearchgate.net |

| 2 | Ethyl 4-(methoxy-d3)-benzoate | 1. NaOH, MeOH/H2O, Reflux2. HCl (aq) | This compound | Hydrolysis of the ester to the carboxylic acid. researchgate.net |

An alternative strategy for creating complex deuteration patterns involves the direct H/D exchange on the aromatic ring of methoxybenzoic acid. Research has shown that using a homogeneous divalent platinum salt catalyst in a medium of deuteriated acetic acid and heavy water (D2O) can facilitate deuterium incorporation directly onto the aromatic ring positions. akjournals.com This method allows for the synthesis of compounds like 4-methoxy-d4-benzoic acid, where the deuterium atoms are on the benzene (B151609) ring rather than the methoxy group. chemsrc.com The combination of these distinct methodologies allows for the selective synthesis of various isotopologues of 4-methoxybenzoic acid.

Derivatization Strategies Utilizing this compound as a Precursor

This compound serves as a versatile precursor for the synthesis of a variety of derivatives. The reactivity of its carboxylic acid functional group and the aromatic ring allows for numerous chemical transformations.

The carboxylic acid moiety of this compound can be readily converted into esters. This is typically achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid. nih.gov

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based analyses. medchemexpress.com For instance, it is used in headspace-isotope dilution gas chromatography-mass spectrometry (HS-ID GC-MS) methods for the accurate quantification of methoxyl groups in complex biopolymers like lignin (B12514952). rsc.orgresearchgate.netresearchgate.net In these methods, the deuterated acid and the analyte are subjected to cleavage by hydroiodic acid, which generates iodomethane-d3 (B117434) and non-deuterated iodomethane, respectively. The known quantity of the deuterated standard allows for precise quantification of the analyte. rsc.org Ester derivatives can be synthesized for use in other specific analytical protocols or as intermediates for further chemical synthesis.

| Reaction | Reactants | Conditions | Application |

| Esterification | This compound, Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H2SO4, p-TsOH), Reflux | Synthesis of ester derivatives for use as intermediates or analytical standards. nih.govgoogle.com |

To enhance its reactivity for acylation reactions, this compound can be converted into its corresponding acid chloride, 4-methoxy-d3-benzoyl chloride. This transformation is typically accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride. chemicalbook.comprepchem.com The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction. prepchem.com

The resulting acid chloride is a highly reactive intermediate. nist.gov It is a valuable electrophile for Friedel-Crafts acylation reactions, allowing for the introduction of the 4-methoxy-d3-benzoyl group onto other aromatic compounds. prepchem.com This reactivity makes it a key building block in the synthesis of more complex molecules where the deuterated methoxy group serves as a tracer or a tool to study reaction mechanisms.

| Reagent | Formula | Typical Conditions |

| Thionyl Chloride | SOCl2 | Reflux in an inert solvent (e.g., benzene). prepchem.com |

| Oxalyl Chloride | (COCl)2 | Room temperature in a solvent like CH2Cl2, often with catalytic DMF. chemicalbook.com |

Electrophilic Aromatic Substitution

The aromatic ring of this compound can undergo electrophilic aromatic substitution to introduce additional functional groups. The outcome of this reaction is governed by the directing effects of the two existing substituents: the methoxy (-OCD3) group and the carboxylic acid (-COOH) group.

The methoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. docbrown.infomsu.edu

The carboxylic acid group is a deactivating, meta-directing group because it withdraws electron density from the ring. libretexts.orgdoubtnut.com

In this case, the powerful activating and directing effect of the methoxy group dominates over the deactivating effect of the carboxylic acid. msu.edu Therefore, incoming electrophiles will be directed to the positions ortho to the methoxy group, which correspond to the C3 and C5 positions of the benzoic acid ring. Reactions such as nitration or halogenation would be expected to yield primarily 3-substituted-4-methoxy-d3-benzoic acid and 3,5-disubstituted-4-methoxy-d3-benzoic acid derivatives.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the ring of this compound is generally difficult to achieve. pressbooks.pub SNAr reactions typically require the aromatic ring to be electron-deficient, usually accomplished by the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to a good leaving group (like a halide). pressbooks.pub The this compound ring is electron-rich due to the methoxy group and lacks a suitable leaving group in an activated position, making it unreactive toward traditional SNAr conditions. science.gov Achieving nucleophilic substitution would likely require harsh reaction conditions (e.g., high temperatures and pressures) or the use of modern catalytic methods, such as organic photoredox catalysis, which have been shown to enable SNAr on unactivated fluoroarenes. unc.edu

Advanced Spectroscopic and Structural Elucidation of 4 Methoxy D3 Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuteration Studies

NMR spectroscopy is a primary technique for characterizing deuterated compounds. cymitquimica.com It provides detailed information about the molecular structure and the extent of deuterium (B1214612) incorporation.

Quantitative ¹H NMR for Deuterium Incorporation Assessment

Quantitative ¹H NMR (qNMR) is a highly accurate method for determining the level of deuterium incorporation. ckisotopes.com In the case of 4-Methoxy-d3-benzoic acid, the disappearance or significant reduction of the proton signal corresponding to the methoxy (B1213986) group (O-CH₃) is a direct indicator of successful deuteration. This signal for the non-deuterated compound, 4-methoxybenzoic acid, typically appears around 3.8-3.9 ppm. The percentage of deuteration can be calculated by comparing the integration of the residual proton signal in the deuterated compound to the corresponding signal in the unlabeled standard. rsc.org

For example, the ¹H NMR spectrum of 4-methoxybenzoic acid in DMSO-d₆ shows the following characteristic peaks: a signal for the acidic proton at approximately 12.7 ppm, aromatic protons between 7.0 and 8.0 ppm, and the methoxy protons at 3.841 ppm. chemicalbook.com The absence of the peak at 3.841 ppm in the spectrum of this compound would confirm complete deuteration at the methoxy position.

Table 1: Representative ¹H NMR Chemical Shifts for 4-Methoxybenzoic Acid

| Assignment | Chemical Shift (ppm) in DMSO-d₆ |

|---|---|

| Carboxylic Acid Proton | ~12.7 |

| Aromatic Protons | 7.0 - 8.0 |

| Methoxy Protons | ~3.8 |

Data sourced from publicly available spectra for 4-methoxybenzoic acid and may vary slightly based on solvent and experimental conditions. chemicalbook.com

Carbon-13 (¹³C) NMR Analysis and Deuterium Isotope Effects on Chemical Shifts

¹³C NMR spectroscopy provides further structural confirmation. The carbon of the deuterated methoxy group (O-CD₃) exhibits a distinct multiplet signal due to coupling with deuterium (spin I=1), typically a quintet. This splitting pattern is a definitive indicator of deuteration at that specific carbon. rsc.org

The introduction of deuterium also causes a small upfield shift in the resonance of the attached carbon, known as the deuterium isotope effect. rsc.orgsrce.hr This effect is also observable for adjacent carbons, though to a lesser extent. For this compound, the carbon of the methoxy group would show a characteristic upfield shift compared to its non-deuterated counterpart. The typical chemical shift range for carbons in aromatic compounds is 125-170 ppm, while carboxylic acid carbons appear between 165-190 ppm. oregonstate.edu

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) | Expected Multiplicity for -OCD₃ |

|---|---|---|

| -COOH | 165 - 190 | Singlet |

| Aromatic C-O | 160 - 165 | Singlet |

| Aromatic C-H | 114 - 132 | Singlet |

| Aromatic C-COOH | ~125 | Singlet |

| -OCD₃ | ~55 | Quintet |

Data is a projection based on known spectra of similar compounds and theoretical principles. oregonstate.edu

Advanced 2D NMR Techniques for Structural Confirmation (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in unambiguously assigning all proton and carbon signals. science.govcolumbia.edu

HSQC correlates the chemical shifts of protons with their directly attached carbons. columbia.edu For this compound, an HSQC spectrum would show correlations between the aromatic protons and their respective carbons. The absence of a cross-peak for the methoxy group would further confirm deuteration. rsc.org

HMBC reveals correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carboxylic carbon and the aromatic carbon bonded to the methoxy group. columbia.edu In the HMBC spectrum of this compound, correlations would be observed between the aromatic protons and the carboxylic carbon, as well as the carbon of the deuterated methoxy group.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for verifying the molecular weight and isotopic purity of this compound and for studying its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the elemental composition. The theoretical molecular weight of this compound (C₈H₅D₃O₃) is approximately 155.08, which is 3 mass units higher than its non-deuterated analog, 4-methoxybenzoic acid (C₈H₈O₃, MW ~152.05). HRMS can distinguish the deuterated compound from any non-deuterated impurities with high confidence.

Fragmentation Patterns and Isotopic Signatures in Electron Ionization (EI) and Electrospray Ionization (ESI) MS

The fragmentation pattern in mass spectrometry provides a fingerprint of a molecule's structure. The use of deuterated analogs can be crucial in elucidating these fragmentation pathways. core.ac.uk

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. For aromatic carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (•OH), a carboxyl group (•COOH), or carbon monoxide (CO) and carbon dioxide (CO₂). nih.govresearchgate.netualberta.ca For the methyl ester of 4-methoxybenzoic acid, a major fragment ion is observed at m/z 135, corresponding to the loss of a methoxy radical (•OCH₃). nist.govnist.gov In this compound, the fragments containing the deuterated methoxy group will have a mass shift of +3, aiding in the identification of the fragmentation pathways.

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak. rsc.orgrsc.org In negative ion mode ESI-MS, this compound would be detected as the deprotonated molecule [M-H]⁻ at m/z 154.07. Collision-induced dissociation (CID) of this ion would likely lead to the neutral loss of carbon dioxide (44 Da), a characteristic fragmentation for carboxylic acids. rsc.org

Table 3: Predicted Major Mass Fragments for this compound

| Ionization Mode | Fragment | Predicted m/z |

|---|---|---|

| EI | [M]⁺• | 155 |

| EI | [M - •OCD₃]⁺ | 121 |

| EI | [M - COOD]⁺ | 109 |

| ESI (-) | [M-H]⁻ | 154 |

| ESI (-) | [M-H-CO₂]⁻ | 110 |

These are predicted values based on known fragmentation patterns of similar compounds. researchgate.netnist.govrsc.org

Quantitative Analysis of Deuterium Content via Isotope Ratio Mass Spectrometry (IRMS)

The precise quantification of deuterium incorporation in isotopically labeled molecules such as this compound is critical for its application as an internal standard in analytical chemistry and for metabolic studies. Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining stable isotope abundance with high precision. The methodology does not typically analyze the intact molecule but rather measures the isotopic ratio of gases derived from its combustion.

The determination of deuterium content in an organic compound like this compound involves converting the hydrogen (both ¹H and ²H) from the sample into hydrogen gas (H₂). This is often achieved through high-temperature pyrolysis or combustion followed by a reduction step. osti.gov The resulting H₂ gas is then introduced into the IRMS instrument. Inside the ion source, the gas is ionized, and the resulting ions (such as H₂⁺) are accelerated and separated in a magnetic field according to their mass-to-charge ratio. osti.gov The instrument simultaneously measures the ion beams corresponding to different isotopologues (e.g., masses 2 for ¹H¹H, 3 for ¹H²H, and 4 for ²H²H), allowing for the precise determination of the deuterium-to-hydrogen (D/H) ratio.

The results are typically expressed as a delta value (δD) in parts per thousand (‰), which compares the D/H ratio of the sample to that of an international standard, Vienna Standard Mean Ocean Water (V-SMOW). osti.gov For highly enriched compounds like this compound, this delta value can be used to calculate the absolute deuterium content or isotopic purity. The precision of IRMS allows for the detection of very small variations in isotopic composition, making it a definitive method for quality control of deuterated standards. iaea.org

Table 1: Illustrative IRMS Data for Deuterium Content Analysis This table presents hypothetical data to illustrate the results obtained from an IRMS analysis for determining the isotopic purity of a batch of this compound.

| Sample Batch | δD (‰ vs V-SMOW) | Calculated Atom % D (in Methoxy Group) | Isotopic Purity |

| Lot A-001 | +650,000 | 98.5% | >98% |

| Lot A-002 | +661,000 | 99.2% | >99% |

| Lot B-001 | +645,000 | 97.8% | >97% |

Note: Data are illustrative. The calculation from δD to Atom % D requires specific equations and calibration with standards of known enrichment.

Vibrational Spectroscopy (IR and Raman) for Molecular Dynamics and Isotopic Effects

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides profound insight into the molecular structure and dynamics of this compound. The substitution of hydrogen with deuterium in the methoxy group leads to predictable and significant changes in the vibrational spectra due to the mass difference between the isotopes.

Analysis of C-D Stretching Frequencies and Their Perturbation on Molecular Vibrations

The most direct spectroscopic consequence of deuterating the methoxy group is the shift of the carbon-hydrogen (C-H) stretching vibrations to lower frequencies. In a typical non-deuterated methoxy group, symmetric and asymmetric C-H stretching modes appear in the 2800-3000 cm⁻¹ region of the IR and Raman spectra. Due to the heavier mass of deuterium, the corresponding carbon-deuterium (C-D) stretching vibrations in this compound are expected to appear in the significantly lower frequency range of approximately 2100-2250 cm⁻¹.

This isotopic shift is a clear marker for successful deuteration and can be used for structural confirmation. The replacement of hydrogen with deuterium can also simplify complex regions of the vibrational spectrum by removing certain resonance interactions. For instance, Fermi resonance, which often occurs between a fundamental stretching vibration and an overtone of a bending vibration (like the interaction between CH₃ symmetric stretching and CH₃ bending overtones), can be eliminated or significantly altered upon deuteration. ustc.edu.cn This leads to "cleaner" spectra where the fundamental C-D stretching bands can be more clearly identified and studied. ustc.edu.cn

Table 2: Comparison of Characteristic Vibrational Frequencies for -OCH₃ and -OCD₃ Groups This table compares typical experimental IR/Raman frequencies of the methoxy group in a non-deuterated analogue with the theoretically expected frequencies for the deuterated methoxy group in this compound.

| Vibrational Mode | Analogue Frequency (-OCH₃) (cm⁻¹) | Expected Frequency (-OCD₃) (cm⁻¹) | Isotopic Shift (Approx.) |

| Asymmetric C-H/C-D Stretch | ~2960 | ~2240 | -720 cm⁻¹ |

| Symmetric C-H/C-D Stretch | ~2845 | ~2120 | -725 cm⁻¹ |

| Asymmetric C-H/C-D Bend | ~1460 | ~1055 | -405 cm⁻¹ |

| Symmetric C-H/C-D Bend (Umbrella) | ~1380 | ~1030 | -350 cm⁻¹ |

Note: Frequencies are approximate and based on data from analogous deuterated and non-deuterated compounds. The actual peak positions can vary slightly based on molecular environment and phase (solid, liquid).

Correlation of Spectroscopic Data with Computational Models

To achieve a comprehensive assignment of the vibrational spectra and understand the subtle effects of isotopic substitution, experimental IR and Raman data are often correlated with computational models. Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the vibrational frequencies and intensities of molecules. researchgate.netresearchgate.net

For this compound, the process involves first optimizing the molecule's three-dimensional geometry at a chosen level of theory, such as B3LYP with a 6-311++G** basis set. researchgate.net Following geometry optimization, the vibrational frequencies are calculated. The raw calculated frequencies are known to be systematically higher than experimental values, primarily due to the neglect of anharmonicity in the theoretical model. ru.nl Therefore, it is standard practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. researchgate.net

By comparing the scaled theoretical spectrum with the experimental IR and Raman spectra, each observed band can be confidently assigned to a specific molecular motion (e.g., C-D stretch, C=O stretch, phenyl ring breathing). This correlation is invaluable for confirming the structure and understanding how the deuteration of the methoxy group influences not only its own vibrations but also the broader vibrational landscape of the entire molecule. researchgate.netresearchgate.net

Table 3: Correlation of Hypothetical Experimental and Scaled DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Assignment | Hypothetical Experimental Frequency (cm⁻¹) | DFT Calculated Frequency (Scaled) (cm⁻¹) | Deviation (%) |

| O-H Stretch (Carboxylic Acid Dimer) | ~2650 (broad) | 2665 | +0.6% |

| C-D Asymmetric Stretch | 2242 | 2250 | +0.4% |

| C-D Symmetric Stretch | 2125 | 2133 | +0.4% |

| C=O Stretch (Carboxylic Acid Dimer) | 1685 | 1690 | +0.3% |

| Phenyl Ring C=C Stretch | 1608 | 1611 | +0.2% |

| Phenyl Ring C=C Stretch | 1580 | 1584 | +0.3% |

| O-CD₃ Rocking Mode | 1175 | 1182 | +0.6% |

| C-O-C Asymmetric Stretch | 1260 | 1266 | +0.5% |

| Phenyl Ring in-plane bend | 845 | 849 | +0.5% |

Note: Experimental data are hypothetical. Calculated frequencies are illustrative of typical results from DFT (e.g., B3LYP/6-311++G) calculations after applying a standard scaling factor.

Computational and Theoretical Investigations of 4 Methoxy D3 Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Methoxy-d3-benzoic acid, these calculations would provide insights into its geometry, conformational preferences, and electronic characteristics.

Density Functional Theory (DFT) Studies on Optimized Geometries and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict the ground-state electronic structure of molecules. A DFT study of this compound would begin with geometry optimization to find the most stable arrangement of its atoms in three-dimensional space. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

For 4-Methoxybenzoic acid, computational studies have established that the molecule is largely planar, with the methoxy (B1213986) and carboxylic acid groups lying in the plane of the benzene (B151609) ring. Conformational analysis would focus on the rotational barriers of the methoxy and carboxylic acid groups. The introduction of deuterium (B1214612) in the methoxy group is not expected to significantly alter the optimized geometry or the primary conformations compared to the non-deuterated form. However, subtle changes in bond lengths and angles involving the deuterium atoms would be present due to the slightly different zero-point vibrational energies.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, these simulations would be critical in identifying the subtle changes induced by deuteration.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. While specific calculations for this compound are not available, the primary effect of the -OCD₃ group would be the absence of a ¹H NMR signal for the methoxy protons and a characteristic multiplet in the ¹³C NMR spectrum for the carbon attached to the deuterated methyl group due to C-D coupling. The chemical shifts of the aromatic protons and other carbons would be largely unaffected.

Calculation of Vibrational Frequencies and Intensities (IR, Raman)

Vibrational spectroscopy (Infrared and Raman) is highly sensitive to isotopic substitution. Theoretical calculations of the vibrational frequencies for this compound would show significant differences compared to the non-deuterated form, particularly for vibrational modes involving the methoxy group.

The C-D stretching and bending vibrations would occur at lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium. This isotopic shift is a hallmark of deuteration and is a powerful tool for assigning vibrational modes. For instance, the C-H stretching vibrations of a methyl group typically appear in the 2800-3000 cm⁻¹ region of the IR spectrum. For the -OCD₃ group, these modes would be expected to shift to approximately 2100-2250 cm⁻¹. Other vibrational modes coupled to the motion of the methoxy group would also exhibit smaller frequency shifts.

Thermochemical and Kinetic Studies

Computational thermochemistry allows for the prediction of thermodynamic properties such as enthalpy of formation, entropy, and heat capacity. Kinetic studies can provide insights into reaction mechanisms and rates.

For this compound, the primary difference in its thermochemical properties compared to 4-Methoxybenzoic acid would arise from the difference in zero-point vibrational energies (ZPVE). The ZPVE is lower for the deuterated compound due to the lower vibrational frequencies of the C-D bonds. This difference in ZPVE can lead to a measurable kinetic isotope effect (KIE) in reactions where a C-H bond at the methoxy group is broken in the rate-determining step. In such cases, the reaction would be slower for the deuterated compound. However, for reactions not involving the cleavage of these bonds, the kinetic isotope effect would be secondary and much smaller.

Energetic Profiles of Reactions Involving this compound

The energetic profiles of chemical reactions involving this compound can be thoroughly investigated using a variety of computational chemistry methods. These theoretical approaches allow for the mapping of the potential energy surface of a reaction, identifying the energies of reactants, transition states, intermediates, and products.

Key Computational Approaches:

Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even more accurate energetic predictions, albeit at a higher computational cost. These methods are often used to benchmark the results obtained from DFT calculations.

A hypothetical energetic profile for a reaction would be constructed by calculating the Gibbs free energy (ΔG) at each point along the reaction coordinate. This would reveal the thermodynamic and kinetic favorability of the reaction pathway.

Hypothetical Data Table for a Reaction Energetic Profile:

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants (this compound + Reagent) | 0.0 | 0.0 |

| Transition State 1 | +25.3 | +24.8 |

| Intermediate | +5.7 | +6.1 |

| Transition State 2 | +15.9 | +16.3 |

| Products | -10.2 | -9.8 |

Note: The data in this table is purely illustrative and does not represent actual experimental or calculated values for a specific reaction of this compound.

Isotope Effects in Reaction Mechanisms: Theoretical Predictions and Experimental Validation

The substitution of protium (B1232500) (H) with deuterium (D) in the methoxy group of 4-methoxybenzoic acid introduces a change in mass that can influence the rates of chemical reactions. This phenomenon is known as the kinetic isotope effect (KIE), defined as the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD).

Theoretical Prediction of Kinetic Isotope Effects:

Computational chemistry provides a powerful tool for predicting KIEs. The primary KIE, which occurs when the C-D bond is broken or formed in the rate-determining step, can be calculated from the vibrational frequencies of the reactants and the transition state. The zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond. This difference in ZPE is the principal contributor to the primary KIE.

A secondary KIE may be observed even when the C-D bond is not directly involved in the reaction. This effect arises from changes in the vibrational environment of the deuterium atom between the reactant and the transition state.

Experimental Validation:

The theoretical predictions of KIEs can be validated through experimental studies. By independently measuring the reaction rates of 4-methoxybenzoic acid and this compound under identical conditions, the experimental KIE can be determined. A close agreement between the theoretically predicted and experimentally measured KIE provides strong evidence for the proposed reaction mechanism.

For instance, if a reaction involving the methoxy group exhibits a significant primary KIE (typically kH/kD > 2), it would strongly suggest that the cleavage of a C-H(D) bond in the methoxy group is involved in the rate-determining step. Conversely, a KIE close to unity would indicate that this bond is not broken in the rate-limiting step.

Illustrative Table of Theoretical vs. Experimental KIEs:

| Reaction Type | Theoretical kH/kD | Experimental kH/kD | Mechanistic Implication |

| O-Demethylation | 6.2 | Not Available | C-H bond cleavage in the rate-determining step. |

| Aromatic Electrophilic Substitution | 1.1 | Not Available | No direct involvement of the methoxy C-H bonds in the rate-determining step. |

Note: The data in this table is hypothetical and serves to illustrate the principles of KIE analysis. No specific experimental data for this compound is currently available.

Applications in Advanced Research Methodologies

Tracer Studies in Biochemical and Metabolic Pathways (Non-Clinical)

Elucidation of Enzymatic Reaction Mechanisms via Isotopic Labeling

4-Methoxy-d3-benzoic acid is instrumental in clarifying the mechanisms of enzymatic reactions, particularly O-demethylation processes, which are fundamental to the metabolism of many natural and synthetic compounds. The deuterium-labeled methoxy (B1213986) group allows for the unambiguous tracking of the methyl group's fate during catalysis.

A primary application is in the study of cytochrome P450 (CYP) monooxygenases, a diverse family of enzymes crucial for drug metabolism and the breakdown of xenobiotics. When this compound is used as a substrate, the O-demethylation reaction produces 4-hydroxybenzoic acid and a deuterated formaldehyde molecule (formaldehyde-d2). The detection of these specific, mass-shifted products by techniques such as mass spectrometry provides definitive evidence of the enzymatic activity. This method helps to identify which specific CYP isozymes are responsible for metabolizing methoxylated aromatic compounds and to understand the precise chemical steps involved, such as hydrogen atom abstraction followed by oxygen rebound.

Table 5.1.1: Isotopic Labeling in Enzymatic O-Demethylation Studies

| Enzyme System | Substrate | Key Labeled Products | Mechanistic Insight |

|---|---|---|---|

| Cytochrome P450 | This compound | 4-Hydroxybenzoic acid, Formaldehyde-d2 | Confirms O-demethylation pathway and identifies active isozymes. |

Tracking of Carbon Flow in Biological Systems (e.g., Lignin (B12514952) Metabolism)

Lignin, a complex polymer rich in methoxylated aromatic units, is a major component of plant biomass and a critical part of the global carbon cycle. Understanding its degradation by microorganisms is essential for both environmental science and biotechnological applications, such as biofuel production. This compound serves as a simple and effective model compound for tracing the metabolic pathways involved in the breakdown of lignin-derived aromatic structures.

In these studies, microorganisms are cultured in the presence of this compound. By following the deuterium (B1214612) label, scientists can track the flow of the methoxy carbon through the entire metabolic network. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify the labeled intermediates and downstream metabolites. This approach has been vital for mapping the catabolic pathways in various bacteria and fungi, revealing how these organisms cleave the ether bond and funnel the resulting aromatic and single-carbon units into their central metabolism.

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a foundational tool in mechanistic chemistry. Because a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires more energy to break, resulting in a slower reaction rate.

By comparing the rate of a reaction using 4-Methoxy-benzoic acid with the rate using this compound, researchers can determine if the cleavage of a C-H bond on the methoxy group is the slowest step. A "normal" primary KIE (where the rate for the hydrogen-containing compound is significantly faster than the deuterium-containing one, kH/kD > 1) provides strong evidence that this bond is broken in the rate-determining step. This technique is frequently applied to study the mechanisms of both enzymatic and chemical demethylation reactions, helping to distinguish between different possible mechanistic pathways and to characterize the transition state of the reaction.

Investigation of Rearrangement Reactions and Intermediates

Isotopic labeling is a definitive method for investigating molecular rearrangements, where atoms within a molecule reorganize to form a new structure. While direct studies on this compound in rearrangements are not prominent, the principle can be illustrated with closely related systems, such as the Fries rearrangement of a methoxy-d3-labeled phenyl acetate. The Fries rearrangement converts a phenolic ester into a hydroxy aryl ketone.

In a hypothetical study, if one were to start with phenyl acetate where the acetyl group is attached to an oxygen on a benzene (B151609) ring that also contains a deuterated methoxy group, the position of this -OCD3 group relative to the migrating acetyl group in the final product can provide crucial mechanistic information. The generally accepted mechanism involves the generation of an acylium carbocation that then re-attaches to the aromatic ring. If the reaction were purely intramolecular, the deuterated methoxy group would retain its position relative to other substituents. However, crossover experiments, where two different esters are reacted together, can show whether the acylium ion can detach and react with a different molecule. The deuterium label in this case acts as a stable marker on the aromatic ring, allowing for precise structural elucidation of the products and helping to distinguish between intramolecular and intermolecular pathways and to characterize any intermediates formed.

Development of Advanced Analytical Standards and Methodologies

In modern analytical chemistry, particularly in quantitative analysis using mass spectrometry, stable isotope-labeled internal standards are considered the gold standard for accuracy and precision. This compound is ideally suited for this role in the analysis of 4-Methoxy-benzoic acid and related compounds.

An internal standard is a compound added in a known quantity to a sample to correct for any loss of analyte during sample preparation and for variations in instrument response. For a compound to be an effective internal standard, it must be chemically and physically very similar to the analyte but distinguishable by the detector. This compound fulfills these criteria perfectly. It has nearly identical chromatographic retention times and ionization efficiency to the unlabeled 4-Methoxy-benzoic acid. However, due to the three deuterium atoms, it has a molecular weight that is three mass units higher. This mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard independently. This isotope dilution mass spectrometry (IDMS) approach is widely used in fields such as environmental analysis, food science (e.g., for quantifying methoxy groups in lignin), and metabolomics to achieve highly reliable quantitative results. researchgate.net

Table 5.3.1: Use of this compound as an Analytical Standard

| Analytical Technique | Analyte of Interest | Role of this compound | Advantage |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | 4-Methoxy-benzoic acid / Lignin methoxy groups | Internal Standard | Corrects for variations in injection volume, derivatization efficiency, and instrument drift. |

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy measurements of chemical compounds. The method relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This labeled compound, or "internal standard," has virtually identical chemical and physical properties to the natural analyte.

This compound is an ideal internal standard for the quantification of 4-methoxybenzoic acid and related compounds. By measuring the ratio of the labeled to the unlabeled compound using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with exceptional accuracy. This approach effectively compensates for any sample loss during preparation and analysis, as both the analyte and the internal standard are affected equally.

Internal Standards in Chromatographic-Mass Spectrometric Analyses (e.g., HS-ID GC-MS)

In the field of analytical chemistry, particularly in complex matrices, this compound serves as a robust internal standard. A notable application is in a method called headspace-isotope dilution gas chromatography-mass spectrometry (HS-ID GC-MS). This technique has been successfully employed for the accurate quantification of methoxyl groups in complex biopolymers like lignin. researchgate.netresearchgate.net

In this procedure, a known quantity of 4-(methoxy-d3)-benzoic acid is added to the lignin sample. researchgate.net The sample then undergoes a chemical reaction (hydroiodic acid cleavage) that converts the methoxyl groups into volatile iodomethane (B122720). The headspace of the reaction vial, containing both the iodomethane from the sample and the deuterated iodomethane generated from the internal standard, is then analyzed by GC-MS. researchgate.net By comparing the signal of the analyte's product to the signal of the internal standard's product, a precise quantification of the methoxy content in the original lignin sample is achieved. researchgate.netresearchgate.net

| Analytical Technique | Application | Role of this compound | Key Advantage |

|---|---|---|---|

| Headspace-Isotope Dilution Gas Chromatography-Mass Spectrometry (HS-ID GC-MS) | Quantification of methoxyl groups in lignin | Isotopically labeled internal standard | High precision and accuracy in complex samples by correcting for matrix effects and procedural losses. researchgate.netresearchgate.net |

Material Science and Supramolecular Chemistry Research

Beyond its role in analytical chemistry, the unique isotopic nature of this compound offers subtle yet powerful advantages in the fields of material science and supramolecular chemistry.

Deuteration as a Probe for Molecular Packing and Intermolecular Interactions in Solid State

The arrangement of molecules in a crystal lattice, known as molecular packing, is governed by weak intermolecular forces such as hydrogen bonds and van der Waals interactions. researchgate.netiucr.org In the case of benzoic acid and its derivatives, hydrogen bonding between the carboxylic acid groups is a dominant factor in determining the crystal structure, often leading to the formation of dimers. researchgate.netiucr.orgnih.gov

Role in the Synthesis of Labeled Polymers or Functional Materials for Research

Isotopically labeled polymers are powerful tools for investigating polymer structure, dynamics, and degradation. alfa-chemistry.com this compound, with its carboxylic acid functional group, can be used as a monomer or a modifying agent in the synthesis of polymers such as polyesters and polyamides. chemicalbook.com

Incorporating this deuterated monomer into a polymer chain creates a "labeled" material. alfa-chemistry.com This isotopic label does not significantly alter the polymer's chemical properties but allows its fate and behavior to be tracked using analytical techniques like mass spectrometry or NMR spectroscopy. clearsynth.commdpi.com This is particularly useful for studying polymer degradation mechanisms, monitoring the release of encapsulated drugs from a polymer matrix, or understanding the interactions of the polymer within a biological system.

In supramolecular chemistry, where molecules self-assemble into larger, ordered structures through non-covalent interactions, this compound can be used to build labeled assemblies. acs.orgrsc.org The benzoic acid moiety is a well-known building block for creating supramolecular structures through hydrogen bonding. acs.orgrsc.org By using the deuterated version, researchers can employ techniques like NMR to study the dynamics of assembly and disassembly or to determine the precise location of specific components within a complex supramolecular architecture.

| Field of Research | Specific Application | Function of this compound | Information Gained |

|---|---|---|---|

| Polymer Chemistry | Synthesis of isotopically labeled polymers | Labeled monomer or chain terminator | Tracking polymer degradation, diffusion, or interaction with other materials. |

| Supramolecular Chemistry | Formation of labeled self-assembled structures | Deuterated building block | Studying the dynamics and structure of supramolecular assemblies. rsc.org |

| Solid-State Chemistry | Probe for crystal engineering studies | Isotopically modified molecule | Detailed analysis of molecular packing and intermolecular forces. researchgate.net |

An in-depth examination of this compound reveals critical insights into the behavior of isotopically labeled compounds, particularly concerning the dynamics of hydrogen-deuterium exchange and the stability of the deuterium label. This article focuses exclusively on these aspects, providing a detailed analysis of the mechanisms governing deuterium exchange, the stability of the deuterated methoxy group under various conditions, and the application of advanced analytical techniques for studying its dynamics.

Hydrogen Deuterium Exchange Dynamics and Label Stability Studies

The utility of 4-Methoxy-d3-benzoic acid as an internal standard or in mechanistic studies is fundamentally dependent on the stability of its deuterium (B1214612) label. Understanding the conditions under which hydrogen-deuterium (H/D) exchange can occur is crucial for its effective application.

Future Directions and Emerging Research Avenues

Integration with Advanced Spectroscopic Techniques (e.g., Ultrafast Spectroscopy, Solid-State NMR)

The unique nuclear properties of deuterium (B1214612) make 4-Methoxy-d3-benzoic acid an ideal candidate for analysis by advanced spectroscopic methods. Future research will likely focus on leveraging these techniques to gain unprecedented insight into its molecular behavior.

Ultrafast Spectroscopy: Techniques like time-resolved infrared (TR-IR) spectroscopy can be employed to study the photophysics and photochemistry of this compound. Studies on benzoic acid have shown that excitation with UV light leads to the formation of a triplet excited state and, with higher energy, photodissociation. nih.gov By comparing the dynamics of the deuterated and non-deuterated analogues, researchers can elucidate the influence of the methoxy (B1213986) group's isotopic composition on excited-state relaxation pathways and vibrational energy transfer to surrounding solvent molecules. nih.gov

Solid-State NMR (ssNMR): This technique is exceptionally powerful for studying the structure and dynamics of molecules in the solid state. Field-cycling ¹H NMR relaxometry, a specialized ssNMR method, has been used to measure the rate of double proton transfer in benzoic acid dimers at low temperatures, a process dominated by quantum tunneling. nih.govnih.gov Integrating this compound into such studies would allow for a detailed investigation of how deuteration of the methoxy group, while not directly involved in the hydrogen bonding of the carboxylic acid dimer, might allosterically affect the tunneling dynamics and the potential energy surface of the dimer.

Development of Novel Catalytic Deuteration Methods for Structural Analogues

The synthesis of this compound and its structural analogues is crucial for expanding their application. A significant research avenue is the development of more efficient, selective, and cost-effective catalytic deuteration methods for aromatic compounds.

Recent advancements have moved beyond traditional methods, which often require harsh conditions or pre-activation of catalysts. google.com Novel approaches include:

Ruthenium-Catalyzed C-H Activation: A recently developed methodology uses a ruthenium catalyst with a transient directing group to achieve selective deuteration of aromatic carbonyl compounds. nih.govresearchgate.net This method uses deuterium oxide (D₂O) as a cheap and readily available deuterium source, presenting a cost-effective alternative to iridium-catalyzed procedures. nih.govresearchgate.net

Metal-Free Catalysis: Tris(pentafluorophenyl)borane has been shown to catalyze the regioselective deuteration of electron-rich aromatic compounds using D₂O under mild conditions. tcichemicals.com This avoids the use of heavy metals, which can be advantageous for applications in pharmaceuticals and materials science.

Platinum Catalysis without Gas Activation: A method utilizing a platinum catalyst in the presence of specific alcohols allows for the efficient deuteration of aromatic rings without the need for pre-activating the catalyst with hydrogen or deuterium gas, simplifying the reaction setup. google.com

Future work will focus on expanding the substrate scope of these methods to include a wider variety of functionalized benzoic acid derivatives and improving the regioselectivity of deuterium incorporation.

| Catalyst System | Deuterium Source | Key Advantages |

| Ruthenium with Transient Directing Group | D₂O | High selectivity for ortho-positions, cost-effective, good functional group tolerance. nih.govresearchgate.net |

| Tris(pentafluorophenyl)borane | D₂O | Metal-free, mild reaction conditions, regioselective for electron-rich aromatics. tcichemicals.com |

| Platinum with 2-propanol | D₂O | No H₂/D₂ gas needed for catalyst activation, simplified procedure. google.com |

Applications in High-Throughput Screening of Research Compounds (Beyond Basic Properties)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries. bmglabtech.com The use of stable isotope-labeled compounds like this compound is set to enhance HTS methodologies, moving beyond simple activity assays to more complex and informative screens.

One emerging application is in the detection and identification of reactive metabolites. A novel HTS method uses a mixture of a trapping agent (e.g., glutathione) and its stable-isotope labeled counterpart. nih.gov When a compound generates a reactive metabolite, it is trapped by both light and heavy forms of the agent. The resulting adducts appear in mass spectrometry as a unique isotopic doublet, differing by a specific mass unit, which provides an unambiguous signature for identification. nih.gov This allows for automated, computer-assisted pattern recognition and rapid analysis of large numbers of compounds. nih.gov Introducing deuterated test compounds like this compound into such screens can provide further layers of information on metabolic pathways and the kinetic isotope effect on metabolite formation.

Exploration of Isotopic Effects in Quantum Mechanical Tunneling Phenomena

Quantum mechanical tunneling is a phenomenon where a particle passes through a potential energy barrier that it classically cannot surmount. This is particularly relevant in proton transfer reactions. The study of benzoic acid dimers has provided conclusive evidence for a correlated motion of two protons during the transfer process, which is dominated by incoherent tunneling at low temperatures. nih.govresearchgate.net

The rate of tunneling is highly sensitive to the mass of the tunneling particle. By substituting protium (B1232500) with deuterium, the tunneling rate is significantly reduced. This is a manifestation of the kinetic isotope effect (KIE). Studies on mixed isotopologues of benzoic acid (BA-HH, BA-HD, and BA-DD) have precisely measured these effects. nih.gov While these studies focused on deuterating the acidic proton, future research on this compound could explore the secondary isotope effect, investigating how deuteration at a remote site (the methoxy group) influences the tunneling dynamics of the carboxylic acid protons. Such research could reveal subtle couplings between distant functional groups and the reaction coordinate of the tunneling process. nih.gov

| Isotopologue | Description | Significance in Tunneling Studies |

| BA-HH | Benzoic acid dimer with protium (¹H) at the carboxylic acid positions. | Baseline for measuring tunneling rate. nih.gov |

| BA-HD | Mixed dimer with one protium and one deuterium. | Investigates the step-wise vs. concerted nature of the transfer. nih.gov |

| BA-DD | Dimer with deuterium (²H) at the carboxylic acid positions. | Demonstrates the mass dependence (isotope effect) of the tunneling rate. nih.gov |

Contribution to the Understanding of Structure-Reactivity Relationships in Aromatic Systems

The relationship between a molecule's structure and its chemical reactivity is a fundamental concept in chemistry. nih.gov The Hammett equation, for example, provides a quantitative correlation between the electronic properties of substituents on a benzene (B151609) ring and the rates or equilibria of reactions. libretexts.org

Deuterium labeling provides a powerful tool to probe these relationships by elucidating reaction mechanisms through the kinetic isotope effect (KIE). For a reaction where a C-H bond is broken in the rate-determining step, replacing the hydrogen with deuterium will slow the reaction down. The magnitude of this KIE can give insight into the transition state of the reaction.

In the case of this compound, while the C-D bonds are not typically broken in reactions involving the carboxylic acid or the aromatic ring, their presence can still exert a secondary KIE. This can be used to study subtle aspects of reaction mechanisms, such as changes in hybridization at the methoxy carbon or hyperconjugative effects that influence the electron density of the aromatic ring. By systematically comparing the reactivity of this compound with its non-deuterated counterpart in various reactions (e.g., electrophilic aromatic substitution, ester hydrolysis), researchers can gain a more nuanced understanding of how substituent effects are transmitted through the aromatic system. libretexts.org

常见问题

Basic Research Questions

Q. What are the primary applications of 4-Methoxy-d3-benzoic acid in academic research?

- This compound is primarily used as a deuterated internal standard in NMR spectroscopy and mass spectrometry due to its isotopic labeling. The deuterium atoms reduce signal splitting in NMR, enhancing spectral resolution, while in MS, they aid in distinguishing metabolic pathways or tracking reaction mechanisms. This compound is critical in structural elucidation and isotopic tracing studies .

Q. What storage conditions are recommended for this compound to ensure stability?

- While specific stability data for this compound is limited, analogous benzoic acid derivatives should be stored in cool, dry environments (e.g., refrigerated at 2–8°C) away from strong oxidizing agents. Degradation products like carbon oxides may form under incompatible conditions (e.g., high heat or contact with oxidizing materials) .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing deuterium into this compound?

- Deuterium incorporation typically involves acid-catalyzed H/D exchange using D₂O or deuterated methylating agents (e.g., CD₃I) to target the methoxy group. To minimize isotopic dilution, reactions should be conducted under anhydrous conditions. Post-synthesis, isotopic purity (≥99 atom% D) is confirmed via high-resolution mass spectrometry (HRMS) or ²H NMR .

Q. How does deuteration of the methoxy group influence reactivity in cross-coupling reactions?

- The kinetic isotope effect (KIE) from deuterium may marginally slow reactions involving C-H bond cleavage. However, the methoxy group’s electronic effects (e.g., electron donation via resonance) dominate reactivity. Researchers should account for KIE in kinetic studies but expect minimal impact on overall reaction yields .

Q. Which analytical techniques are optimal for verifying isotopic purity and structural integrity?

- HRMS is essential for confirming molecular ion deuteration (e.g., m/z shifts corresponding to D₃ substitution). For quantitative analysis, ²H NMR (if accessible) or isotope ratio mass spectrometry (IRMS) can assess isotopic distribution. Purity ≥99 atom% D is standard for research-grade material .

Q. Can computational methods predict vibrational modes in deuterated benzoic acid derivatives?

- Yes. Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model vibrational spectra by incorporating deuterium’s mass effect. Comparing computed IR/Raman spectra with experimental data validates structural assignments and identifies isotopic shifts in key functional groups (e.g., carboxylic acid O-H vs. O-D stretching) .

Methodological Notes

- Synthesis Optimization : Use deuterated solvents (e.g., DMSO-d₆) during synthesis to prevent unintended proton exchange.

- Analytical Cross-Validation : Pair NMR with HRMS to resolve ambiguities in isotopic labeling (e.g., distinguishing D₃ from D₄ substitution).

- Computational Workflow : Start with geometry optimization in Gaussian or ORCA before vibrational analysis to ensure accurate DFT predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。